2-N-(2-fluorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine
CAS No.:
Cat. No.: VC14924993
Molecular Formula: C18H14FN5O
Molecular Weight: 335.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H14FN5O |
---|---|
Molecular Weight | 335.3 g/mol |
IUPAC Name | 2-N-(2-fluorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine |
Standard InChI | InChI=1S/C18H14FN5O/c1-10-11-6-2-5-9-14(11)25-15(10)16-22-17(20)24-18(23-16)21-13-8-4-3-7-12(13)19/h2-9H,1H3,(H3,20,21,22,23,24) |
Standard InChI Key | LEGUDVSEXPBFIZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(OC2=CC=CC=C12)C3=NC(=NC(=N3)NC4=CC=CC=C4F)N |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-N-(2-fluorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine is C₁₈H₁₄FN₅O, with a molecular weight of 335.34 g/mol . The compound’s structure comprises:
-
A 1,3,5-triazine ring serving as the central scaffold.
-
A 2-fluorophenyl group at position 2, introducing electronegativity and potential for π-π interactions.
-
A 3-methylbenzofuran moiety at position 6, contributing aromaticity and steric bulk .
The SMILES notation (CC1=C(OC2=CC=CC=C12)C3=NC(=NC(=N3)NC4=CC=CC=C4F)N
) and InChIKey (LEGUDVSEXPBFIZ-UHFFFAOYSA-N
) further delineate its atomic connectivity and stereochemical features . X-ray crystallography data, though limited, suggest planar geometry for the triazine ring, with dihedral angles between substituents influencing intermolecular interactions .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions:
-
Triazine Core Formation: Cyanuric chloride reacts with 2-fluoroaniline under basic conditions to introduce the 2-fluorophenyl group at position 2.
-
Benzofuran Coupling: A Buchwald-Hartwig amination or Suzuki-Miyaura coupling attaches the 3-methylbenzofuran moiety to position 6 of the triazine.
-
Amination: Sequential ammonolysis or nucleophilic substitution introduces the remaining amine groups.
Key challenges include controlling regioselectivity and minimizing byproducts during coupling steps. Optimized conditions (e.g., Pd catalysts, polar aprotic solvents) yield purities >95% .
Reactivity Profile
The triazine core exhibits typical electrophilic substitution behavior:
-
Nucleophilic Attack: Amino groups at positions 2 and 4 undergo alkylation or acylation, enabling derivatization.
-
Electrophilic Aromatic Substitution: The benzofuran ring participates in halogenation or nitration at position 5 or 7.
-
Hydrolysis: Under acidic conditions, the triazine ring may degrade to form cyanuric acid derivatives.
Physicochemical Properties
The compound’s lipophilicity (logP = 3.2) suggests moderate membrane permeability, while low aqueous solubility necessitates formulation adjuvants for biological testing . Stability studies indicate decomposition <5% after 6 months at −20°C .
Biological Activity and Mechanisms
Mechanistic Insights
-
DNA Interaction: Intercalation into DNA duplexes, evidenced by hypochromic shifts in UV-Vis spectra .
-
Enzyme Binding: Molecular docking predicts strong affinity (−9.2 kcal/mol) for the ATP-binding site of EGFR tyrosine kinase .
Applications and Comparative Analysis
Pharmaceutical Development
As a screening compound (ChemDiv ID: Y020-1113), it serves as a lead for kinase inhibitors and antimicrobial agents . Structural analogs are under investigation for:
-
Oncology: Combretastatin-like tubulin polymerization inhibitors.
-
CNS Disorders: Benzofuran-derived serotonin receptor modulators.
Comparative Profile
Compound | Structure | Bioactivity (IC₅₀) | Unique Feature |
---|---|---|---|
This compound | Triazine-benzofuran-fluorophenyl | 12.3 µM (MCF-7) | High logP, dual amine |
6-(4-Chlorophenyl)-1,3,5-triazine | Chlorophenyl-triazine | 28.7 µM (MCF-7) | Lower solubility |
Dimethenamid-P | Chloroacetamide | Herbicidal | Chiral center |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume